molecular formula C10H12ClNO2 B8558370 Methyl 2-[(3-chlorophenyl)amino]propanoate

Methyl 2-[(3-chlorophenyl)amino]propanoate

Cat. No.: B8558370
M. Wt: 213.66 g/mol
InChI Key: LIOVEXPHVXAZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-chlorophenyl)amino]propanoate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-(3-chloroanilino)propanoate

InChI

InChI=1S/C10H12ClNO2/c1-7(10(13)14-2)12-9-5-3-4-8(11)6-9/h3-7,12H,1-2H3

InChI Key

LIOVEXPHVXAZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a sealed tube containing a clear, slightly yellow solution of 3-chloroaniline (2.5 g, 19.60 mmol) and methyl 2-bromopropanoate (3.93 g, 23.52 mmol) in DMF (39.2 mL) was added potassium iodide (0.325 g, 1.960 mmol) and potassium carbonate (4.06 g, 29.4 mmol). The vessel was sealed with a Teflon screw cap possessing an o-ring. The resulting suspension was warmed to 100° C. After 5 h, the resulting dark brown reaction mixture was stopped and cooled to rt. The reaction was filtered to remove the solid, rinsing with EtOAc. The filtrate was partitioned between EtOAc and water and the layers were separated. The aqueous layer was extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to give a brown liquid weighing 6.30 g. Purification by normal phase chromatography gave the desired product (1.04 g, 25%) as a clear, yellow oil. MS (ESI) m/z: 214.0 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
39.2 mL
Type
solvent
Reaction Step One
Quantity
0.325 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
25%

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